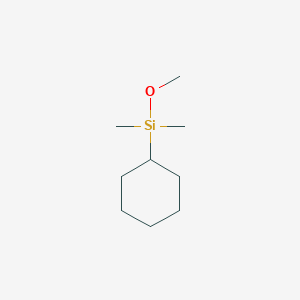

(Cyclohexyl)dimethylmethoxysilane

描述

It is a colorless liquid with a molecular weight of 172.34 g/mol . This compound is used in various industrial applications due to its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions: (Cyclohexyl)dimethylmethoxysilane can be synthesized through a solvent-free one-step process. The synthesis involves the reaction of methyl dimethoxy silane, cyclohexane halide, and magnesium powder in a molar ratio of 1:1:1-1.5. The reaction is carried out under nitrogen protection with continuous stirring. The process includes the following steps:

- Mixing and heating methyl dimethoxy silane, magnesium powder, and a catalyst (0.1-0.5% of methyl dimethoxy silane).

- Slowly adding 5-15% of cyclohexane halide.

- Refluxing the mixture for 30-40 minutes while maintaining the temperature.

- Adding the remaining cyclohexane halide and maintaining the temperature for another 30-40 minutes.

- Cooling, filtering, and rectifying the filtrate to obtain the final product .

Industrial Production Methods: The industrial production of this compound typically follows the same synthetic route as described above. The process is designed to be efficient, with high yield and conversion rates, making it suitable for large-scale production .

化学反应分析

Types of Reactions: (Cyclohexyl)dimethylmethoxysilane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form silanol derivatives.

Reduction: Reduction reactions can convert it into different silane derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used.

Major Products:

Oxidation: Silanol derivatives.

Reduction: Various silane derivatives.

Substitution: Substituted silanes with different functional groups.

科学研究应用

(Cyclohexyl)dimethylmethoxysilane has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a precursor for other organosilicon compounds.

Biology: Employed in the modification of biomolecules for research purposes.

Medicine: Investigated for potential use in drug delivery systems and as a component in medical devices.

Industry: Utilized in the production of silicone-based materials, coatings, and adhesives

作用机制

The mechanism of action of (Cyclohexyl)dimethylmethoxysilane involves its ability to form stable bonds with various substrates. The compound’s silicon atom can form strong covalent bonds with oxygen, carbon, and other elements, making it a versatile reagent in chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .

相似化合物的比较

- Dimethyl (cyclohexyl)methoxysilane

- Cyclohexyl (dimethoxy)methylsilane

- Cyclohexyldimethoxymethylsilane

Comparison: (Cyclohexyl)dimethylmethoxysilane is unique due to its specific molecular structure, which imparts distinct chemical properties. Compared to similar compounds, it offers better stability and reactivity in certain reactions, making it a preferred choice in specific industrial and research applications .

生物活性

(Cyclohexyl)dimethylmethoxysilane (CDMMS) is a silane compound that has garnered attention in various fields, particularly in materials science and biochemistry. This article reviews the biological activity of CDMMS, focusing on its mutagenic potential, interaction with biological systems, and implications for safety in applications.

CDMMS is characterized by its unique structure, which includes a cyclohexyl group and two dimethyl groups attached to a methoxy silane. This configuration contributes to its reactivity and potential biological effects.

Mutagenicity Studies

Research has indicated that compounds similar to CDMMS may exhibit mutagenic properties. For instance, studies on structurally related oxiranes and siloranes have shown that these compounds can induce gene mutations and chromosomal aberrations in mammalian cells. Specifically, the induction of micronuclei was observed in cells exposed to certain reactive siloranes, suggesting a potential risk associated with exposure to such compounds .

In a comparative analysis, the mutagenic activity of CDMMS was assessed alongside other siloranes. The results indicated that while some siloranes exhibited low mutagenic potentials, others showed significant activity depending on their structural characteristics . This highlights the need for further investigation into the specific effects of CDMMS.

Interaction with Biological Systems

The biological interactions of CDMMS are influenced by its chemical reactivity. In vitro studies have demonstrated that silanes can interact with cellular components, potentially leading to adverse effects such as oxidative stress or inflammatory responses. The reactivity of methoxysilanes like CDMMS with biological macromolecules can alter their function and integrity .

Furthermore, the presence of cyclohexyl groups may enhance lipophilicity, affecting the absorption and distribution of the compound within biological systems. This characteristic could influence the compound's bioavailability and toxicity profile .

Case Study 1: Mutagenicity Assessment

A study conducted on various siloranes evaluated their mutagenic potential using Salmonella typhimurium assays. CDMMS was included in this assessment due to its structural similarities to other tested compounds. The results indicated a dose-dependent increase in revertant colonies, suggesting that CDMMS may possess mutagenic properties under certain conditions .

Case Study 2: Environmental Impact

Research has also focused on the environmental persistence and bioaccumulation potential of siloxanes, including CDMMS derivatives. A study highlighted that exposure levels in industrial settings could lead to significant accumulation in human tissues, raising concerns about long-term exposure effects .

Data Summary

| Study | Findings | Implications |

|---|---|---|

| Mutagenicity Assessment | Induction of mutations in bacterial assays | Potential risk for genetic damage |

| Environmental Persistence | Accumulation in human plasma | Concerns for long-term exposure effects |

属性

IUPAC Name |

cyclohexyl-methoxy-dimethylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20OSi/c1-10-11(2,3)9-7-5-4-6-8-9/h9H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDFVBOBULUSKAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](C)(C)C1CCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20OSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。